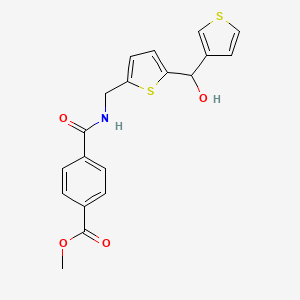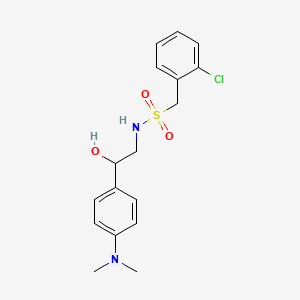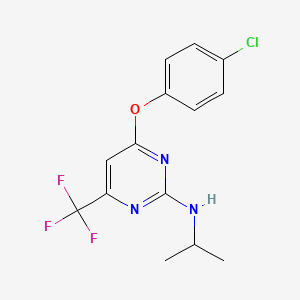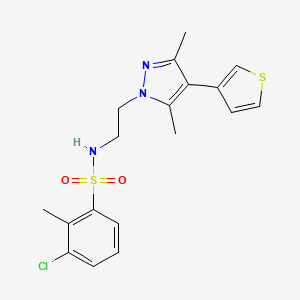
Methyl 4-(((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and varies depending on the specific compound. For example, a compound mentioned in one of the papers has the triclinic space group (Pbar {1}), with specific parameters .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, thiopropamine has a molar mass of 141.23 g·mol −1 .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
The synthesis and investigation of photophysical properties of derivatives related to Methyl 4-(((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate show that substituting thiophene moieties leads to unique luminescence properties. These compounds demonstrate enhanced quantum yields and potential for applications in luminescent materials or probes (Kim et al., 2021).
Chemosensors
Derivatives of this compound have been explored as chemosensors, particularly for the detection of fluoride ions. These compounds display colorimetric changes and optical shifts upon fluoride ion addition, indicating their potential as selective fluoride chemosensors (Ma et al., 2013).
Electrochromic Materials
Research on copolymers containing carbazole units and thiophene demonstrates the electrochromic properties of such materials. These findings suggest applications in smart windows, displays, and other devices requiring color changeable materials (Aydın & Kaya, 2013).
Sphagnum Acid Thermochemolysis
The study of redox conditions on sphagnum acid thermochemolysis product distributions in northern peatlands provides insights into environmental and geological processes. This research might help in understanding carbon cycling and storage in peatlands (Swain & Abbott, 2013).
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its biological activity. For example, thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15-6-7-16(26-15)17(21)14-8-9-25-11-14/h2-9,11,17,21H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJHJXVECUFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)

![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)



